molecular formula C9H17N B12311827 3,3-Dimethyl-octahydrocyclopenta[b]pyrrole

3,3-Dimethyl-octahydrocyclopenta[b]pyrrole

Cat. No.: B12311827
M. Wt: 139.24 g/mol
InChI Key: ICBSEXUBJDEKQA-UHFFFAOYSA-N
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Description

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a cyclopentane ring fused to a pyrrole ring, with two methyl groups attached to the cyclopentane ring. The stereochemistry of the compound is specified by the (3aR,6aR) configuration, indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the [3 + 2] cycloaddition reaction is a promising approach for constructing five-membered heterocyclic scaffolds, including pyrroles . This reaction typically involves the use of organocatalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the pyrrole ring and the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole is unique due to its specific stereochemistry and the presence of two methyl groups on the cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole

InChI

InChI=1S/C9H17N/c1-9(2)6-10-8-5-3-4-7(8)9/h7-8,10H,3-6H2,1-2H3

InChI Key

ICBSEXUBJDEKQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2C1CCC2)C

Origin of Product

United States

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